molecular formula C24H48O2 B130126 Methyl tricosanoate CAS No. 2433-97-8

Methyl tricosanoate

Cat. No. B130126
CAS RN: 2433-97-8
M. Wt: 368.6 g/mol
InChI Key: VORKGRIRMPBCCZ-UHFFFAOYSA-N
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Scientific Research Applications

Tricosanoic acid methyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tricosanoic acid methyl ester involves its interaction with lipid metabolic pathways. It is metabolized by lipases to release tricosanoic acid, which can then be incorporated into various lipid molecules such as phospholipids and sphingolipids . These lipids play crucial roles in cell membrane structure and function, signaling pathways, and energy storage.

Similar Compounds:

    Methyl docosanoate (C22H44O2): Another long-chain fatty acid methyl ester with similar properties but one less carbon atom.

    Methyl tetracosanoate (C25H50O2): A long-chain fatty acid methyl ester with one more carbon atom than tricosanoic acid methyl ester.

Uniqueness: Tricosanoic acid methyl ester is unique due to its odd-numbered carbon chain, which is less common in biological systems compared to even-numbered fatty acids. This uniqueness makes it valuable as a biomarker and in specific research applications .

Safety and Hazards

Methyl tricosanoate may cause serious eye damage and may cause respiratory irritation . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment . In case of fire, suitable extinguishing media include water spray, carbon dioxide (CO2), dry chemical, and alcohol-resistant foam .

Future Directions

There is limited information available on the future directions of Methyl tricosanoate .

Relevant Papers One relevant paper discusses the direct use of this compound as an internal standard and overcoming a potential error in the quantitation of the omega-3 long-chain polyunsaturated fatty acids of marine oils as ethyl esters .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tricosanoic acid methyl ester can be synthesized through the esterification of tricosanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of tricosanoic acid methyl ester often involves the transesterification of triglycerides containing tricosanoic acid with methanol. This process is catalyzed by either acidic or basic catalysts and is carried out under controlled temperature and pressure conditions to optimize yield and purity .

Types of Reactions:

    Oxidation: Tricosanoic acid methyl ester can undergo oxidation reactions, typically resulting in the formation of shorter-chain fatty acids and other oxidation products.

    Reduction: Reduction of tricosanoic acid methyl ester can yield tricosanol, a long-chain fatty alcohol.

    Substitution: The ester group in tricosanoic acid methyl ester can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed:

    Oxidation: Shorter-chain fatty acids and aldehydes.

    Reduction: Tricosanol.

    Substitution: Various substituted esters depending on the nucleophile used.

properties

IUPAC Name

methyl tricosanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C24H48O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26-2/h3-23H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

VORKGRIRMPBCCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H48O2
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DSSTOX Substance ID

DTXSID00179068
Record name Methyl tricosanoate
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Molecular Weight

368.6 g/mol
Source PubChem
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Physical Description

White crystalline solid; [Sigma-Aldrich MSDS]
Record name Methyl tricosanoate
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CAS RN

2433-97-8
Record name Methyl tricosanoate
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Record name Methyl tricosanoate
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Record name Methyl tricosanoate
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Record name Methyl tricosanoate
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Record name METHYL TRICOSANOATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary use of methyl tricosanoate in current research?

A1: this compound is primarily utilized as an internal standard in gas chromatography, particularly for analyzing fatty acid methyl esters (FAMEs). [, , , ] This is due to its relatively high boiling point and its absence as a naturally occurring compound in many biological samples.

Q2: In what natural sources has this compound been identified?

A2: While not naturally occurring in its ester form, this compound is derived from tricosanoic acid, which has been found in various plant sources. Studies have identified this compound in the fruit of Celtis australis [], Tamarindus indica seeds [], and Sterculia tragacantha []. It has also been found in melinjo peel beverages. []

Q3: How does the structure of this compound affect its use as an internal standard in gas chromatography?

A3: this compound (CH3(CH2)21COOCH3) is a saturated fatty acid methyl ester with a long hydrocarbon chain (C23:0). This structure results in a high boiling point, allowing for good separation from other FAMEs during GC analysis. [, , , ] Additionally, its absence in many natural samples minimizes interference with target compound detection.

Q4: Can you elaborate on the analytical methods used for the detection and quantification of this compound?

A4: Gas Chromatography coupled with Flame Ionization Detection (GC/FID) is the primary method used for analyzing this compound. [, , , ] This technique allows for the separation and quantification of different FAMEs, including this compound, based on their retention times and peak areas.

Q5: A study mentions the use of a Polyarc reactor in conjunction with FID for FAME analysis. What advantages does this approach offer?

A5: The Polyarc reactor, when used with FID, enables the accurate quantification of FAMEs without requiring individual correction factors for each compound. [] This simplifies the analysis and potentially enhances accuracy, as demonstrated by the reduced quantification error observed for C8 and C10 esters.

Q6: Has the application of this compound in determining oxidation kinetics of n-3 fatty acids been investigated?

A6: Yes, a study used this compound as an internal standard to monitor the degradation of n-3 fatty acids (C18:4n-3, C20:5n-3, and C22:6n-3) in mackerel oil subjected to high temperatures. [] This approach allowed researchers to determine the oxidation resistance of these fatty acids under accelerated oxidation conditions.

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